molecular formula C14H7F5N2OS B2881503 1-benzoyl-3-(2,3,4,5,6-pentafluorophenyl)thiourea CAS No. 860609-73-0

1-benzoyl-3-(2,3,4,5,6-pentafluorophenyl)thiourea

Cat. No.: B2881503
CAS No.: 860609-73-0
M. Wt: 346.28
InChI Key: PLCPSTIBZHIIID-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea is an organosulfur compound with the molecular formula C14H7F5N2OS. This compound belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological activities .

Preparation Methods

The synthesis of N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea typically involves the reaction of benzoyl chloride with 2,3,4,5,6-pentafluoroaniline in the presence of ammonium thiocyanate. The reaction is carried out in a suitable solvent such as acetone under reflux conditions . The product is then purified through recrystallization from solvents like acetonitrile or ethanol .

Chemical Reactions Analysis

N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. It can also disrupt cellular processes by interacting with nucleic acids and cell membranes .

Comparison with Similar Compounds

N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea is unique due to the presence of multiple fluorine atoms on the phenyl ring, which enhances its chemical stability and biological activity. Similar compounds include:

Properties

IUPAC Name

N-[(2,3,4,5,6-pentafluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5N2OS/c15-7-8(16)10(18)12(11(19)9(7)17)20-14(23)21-13(22)6-4-2-1-3-5-6/h1-5H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCPSTIBZHIIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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